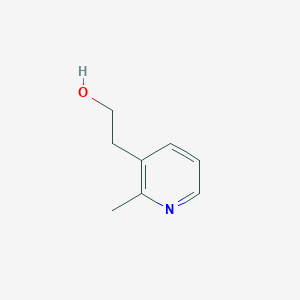

2-(2-Methylpyridin-3-yl)ethanol

Description

Properties

IUPAC Name |

2-(2-methylpyridin-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-7-8(4-6-10)3-2-5-9-7/h2-3,5,10H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFPDJTXHKIFPNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50296315 | |

| Record name | 3-pyridineethanol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1977-05-5 | |

| Record name | NSC108775 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-pyridineethanol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methylpyridin-3-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The process begins with the condensation of 2-methylpyridine and formaldehyde (generated in situ from paraformaldehyde) in an aqueous medium. Triethylamine acts as a base, facilitating the deprotonation of the methylpyridine and promoting nucleophilic attack on the aldehyde. The reaction proceeds via a Mannich-like mechanism, forming an intermediate iminium ion that undergoes reduction to yield the final ethanol derivative.

Key parameters include:

-

Temperature : 140°C

-

Reaction Time : 2 hours

-

Molar Ratios :

-

2-methylpyridine : paraformaldehyde = 10 : 1.3

-

Triethylamine : paraformaldehyde = 0.23 : 1

-

Post-reaction purification involves sequential distillation steps to remove unreacted aldehydes, amines, and solvents, followed by recovery of the product via vacuum distillation.

Performance Data

| Starting Material | Aldehyde | Catalyst | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| 2-methylpyridine | Paraformaldehyde | Triethylamine | 94 | 95 |

| 3-methylpyridine | Acetaldehyde | Triethylamine | 91 | 95 |

| 4-methylpyridine | Paraformaldehyde | Triethylamine | 95 | 98 |

Data sourced from JP2010270008A.

This method’s robustness is underscored by its adaptability to various methylpyridine isomers, though regioselectivity depends on the starting material’s substitution pattern. For instance, 2-methylpyridine predominantly yields ethanol at the 2-position , whereas 3-methylpyridine derivatives favor 3-position functionalization . Adjustments to aldehyde chain length (e.g., acetaldehyde, n-butyraldehyde) further modulate product architecture but are less relevant to the target compound.

Continuous Flow Synthesis Approaches

Recent advancements in flow chemistry have enabled the synthesis of amino alcohol derivatives under tightly controlled conditions. A microreactor-based protocol, described in supplementary data from RSC publications, demonstrates the potential for scaling 2-(2-methylpyridin-3-yl)ethanol production.

Reactor Configuration and Process Optimization

The system employs a stainless steel tubular reactor (65 mL total volume) operating at:

-

Temperature : 220°C

-

Pressure : 32 bar

-

Residence Time : 24 minutes

Reagents are introduced at a flow rate of 2.7 mL/min, with subsequent quenching and extraction stages ensuring high-purity isolation. The continuous flow setup minimizes side reactions (e.g., over-alkylation) and enhances heat transfer, critical for exothermic transformations.

Key Advantages Over Batch Methods

-

Scalability : Linear scale-up without yield loss.

-

Safety : Reduced exposure to high-pressure/temperature conditions.

-

Efficiency : 98% recovery of unreacted methylpyridine via in-line extraction.

Comparative Analysis and Method Optimization

Yield and Selectivity Trade-offs

| Parameter | Catalytic Alkoxylation | Flow Synthesis |

|---|---|---|

| Yield (%) | 94 | 87 |

| Selectivity (%) | 95 | 93 |

| Catalyst Loading | 0.23 mol/mol aldehyde | Not applicable |

| Energy Consumption | High (batch heating) | Moderate (flow) |

While traditional methods excel in yield, flow systems offer superior process intensification , reducing reaction times from hours to minutes. Hybrid approaches, such as catalytic flow reactors, may bridge these benefits but require further exploration.

Challenges in Regioselectivity

Achieving ethanol substitution at the 3-position of 2-methylpyridine remains nontrivial. Patent data suggest that steric and electronic effects from the methyl group direct aldehyde addition to adjacent positions. Computational modeling or directed ortho-metalation strategies could address this, though such methods are absent from current literature.

Emerging Catalytic Strategies

Cobalt(II) complexes, as reported in Chemistry Europe, demonstrate potential for mediating redox-neutral transformations of amino alcohols. While these catalysts were applied to indole synthesis, their ability to stabilize imine intermediates could be repurposed for pyridineethanol production. For example, Cobalt Complex C1 facilitates tandem imine formation and cyclization at 5 mol% loading, hinting at opportunities for low-catalyst, high-turnover systems .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpyridin-3-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert it into different alcohols or amines.

Substitution: The ethanol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various alcohols or amines.

Scientific Research Applications

2-(2-Methylpyridin-3-yl)ethanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of fine chemicals, polymers, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with various enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine Derivatives

Key Observations:

- Ethanol vs. Methanol: The ethanol chain in the target compound enhances hydrophilicity compared to methanol derivatives (e.g., (2-Chloro-5-methylpyridin-3-yl)methanol) .

- Ether Linkages: Compounds like 2-(3-Aminopyridin-2-yloxy)ethanol exhibit lower reactivity in nucleophilic substitutions due to the ether bond .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations:

- The hydroxyl group in this compound facilitates reactions like esterification, contrasting with ketone derivatives (e.g., 1-(2-Methylpyridin-3-yl)ethanone), which are more prone to reductions .

- Chlorinated analogs (e.g., (2-Chloro-5-methylpyridin-3-yl)methanol) may exhibit higher lipophilicity, impacting membrane permeability in biological systems .

Biological Activity

2-(2-Methylpyridin-3-yl)ethanol is a chemical compound with a pyridine ring structure that has garnered interest in various fields, particularly in medicinal chemistry and biology. Its potential biological activities, including antimicrobial properties and interactions with specific molecular targets, make it a significant subject of study.

- Molecular Formula : C_8H_11N_O

- Molecular Weight : 151.18 g/mol

- Structure : The compound features a hydroxyl group (-OH) attached to a pyridine ring, contributing to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate enzyme activity and influence cellular processes, although the specific molecular targets can vary based on the context of use .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for several pathogens have been determined, showcasing its potential as a therapeutic agent:

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Bacillus subtilis | 0.25 |

| Pseudomonas aeruginosa | 0.5 |

These results suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .

Anti-Biofilm Activity

In addition to its antimicrobial effects, this compound has been studied for its ability to inhibit biofilm formation. Biofilms are clusters of bacteria that adhere to surfaces and are resistant to antibiotic treatment. The compound has shown promise in reducing biofilm formation in various microbial species, which is critical for treating chronic infections .

Antioxidant Activity

The compound also exhibits antioxidant properties, which are vital for mitigating oxidative stress in biological systems. The antioxidant capacity can be measured using assays such as DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power). Preliminary studies indicate that this compound has a notable ability to scavenge free radicals, suggesting potential benefits in preventing oxidative damage in cells .

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A study conducted by Özgeriş et al. explored the antimicrobial efficacy of various pyridine derivatives, including this compound. The findings indicated that this compound displayed competitive MIC values against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus), highlighting its potential role in combating antibiotic resistance . -

Biofilm Inhibition Study :

Research published in the Journal of Microbiology demonstrated that this compound significantly inhibited biofilm formation on polystyrene surfaces by Staphylococcus epidermidis, suggesting its application in medical device coatings to prevent infections. -

Antioxidant Activity Assessment :

A comprehensive study assessed the antioxidant activities of various compounds, including this compound, using multiple assays. Results indicated an EC50 value of approximately 10 mg/mL, positioning it as a promising candidate for further exploration in oxidative stress-related conditions .

Q & A

Basic Question: What are the common synthetic routes for 2-(2-Methylpyridin-3-yl)ethanol, and how are key intermediates characterized?

Answer:

The synthesis typically involves functionalization of the pyridine ring followed by introduction of the ethanol moiety. A common approach includes:

- Step 1: Halogenation or substitution at the pyridine ring using agents like KF or Cl₂ under DMSO or DMF solvents to introduce reactive groups .

- Step 2: Coupling reactions (e.g., Suzuki-Miyaura) to attach methyl or ethyl groups, as seen in analogous pyridine derivatives .

- Step 3: Reduction of carbonyl intermediates (e.g., ketones or aldehydes) using NaBH₄ or LiAlH₄ to yield the ethanol group .

Characterization Methods:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and ethanol group integration .

- Mass Spectrometry (MS): High-resolution MS for molecular weight validation .

- HPLC: Purity assessment (>95% for biological assays) .

Advanced Question: How can researchers optimize the yield of this compound in multi-step syntheses?

Answer:

Key optimization strategies include:

- Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for coupling efficiency .

- Solvent Effects: Compare polar aprotic solvents (DMSO, DMF) for halogenation stability .

- Temperature Gradients: Evaluate reaction rates at 60–100°C for reduction steps to minimize side products .

- Workflow Integration: Use in-situ IR or LC-MS to monitor intermediate formation and adjust conditions in real-time .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- ¹H NMR: Identify aromatic protons (δ 7.0–8.5 ppm) and ethanol group signals (δ 3.5–4.0 ppm for -CH₂OH) .

- ¹³C NMR: Confirm methyl group attachment (δ 20–25 ppm) and pyridine ring carbons (δ 120–150 ppm) .

- FT-IR: Detect O-H stretching (3200–3600 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .

- High-Resolution MS: Validate molecular formula (e.g., C₉H₁₁NO via [M+H]⁺) .

Advanced Question: How should contradictions between computational predictions and experimental spectral data be resolved?

Answer:

- Cross-Validation: Compare DFT-calculated chemical shifts (e.g., Gaussian or ORCA software) with experimental NMR data for positional isomers .

- X-ray Crystallography: Resolve ambiguities in substituent orientation using single-crystal structures .

- Dynamic NMR: Analyze temperature-dependent spectra to detect conformational changes affecting peak splitting .

Biological Research: What in vitro models are suitable for assessing the bioactivity of this compound?

Answer:

- Antimicrobial Assays: Use E. coli (ATCC 25922) and S. aureus (ATCC 29213) in broth microdilution (MIC determination) .

- Cytotoxicity Screening: MTT assays on HEK-293 or HepG2 cells to evaluate IC₅₀ values .

- Neuroactivity Models: Primary cortical neuron cultures for dose-dependent Ca²⁺ flux measurements, adapting ethanol sensitization protocols .

Advanced Experimental Design: How to design dose-response studies for neurotoxicity evaluation?

Answer:

- Dosing Strategy: Test 0.1–100 μM ranges in triplicate, using ethanol vehicle controls .

- Endpoint Selection: Measure apoptosis (Annexin V/PI staining) and oxidative stress (ROS-Glo™ assays) .

- Data Normalization: Express results relative to baseline neuronal viability (e.g., untreated controls) .

Data Contradiction Analysis: How to address solubility discrepancies in different solvents?

Answer:

- Solubility Profiling: Use shake-flask methods in methanol, DMSO, and PBS (pH 7.4) with HPLC quantification .

- Thermodynamic Analysis: Calculate logP values (e.g., via ChemAxon) to predict partitioning behavior .

- Co-Solvent Systems: Test ethanol-water gradients (10–90% v/v) to enhance aqueous solubility for biological assays .

Advanced Synthesis Challenge: What strategies mitigate byproduct formation during pyridine ring functionalization?

Answer:

- Protecting Groups: Use Boc or TMS groups to shield reactive sites during halogenation .

- Flow Chemistry: Implement continuous flow reactors to improve reaction homogeneity and reduce side reactions .

- Post-Reaction Quenching: Add scavengers (e.g., silica-thiol) to trap unreacted halides or metal catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.